molecular formula C41H38N5NaO6S2 B12780886 Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt CAS No. 72829-38-0

Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt

Cat. No.: B12780886
CAS No.: 72829-38-0
M. Wt: 783.9 g/mol
InChI Key: NSHHRCZECSCEJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Features of Benzo(a)phenazinium Compounds

The systematic IUPAC name "Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt" delineates its structural complexity through precise substituent positioning:

  • Core skeleton : A benzo[a]phenazinium system, comprising a fused benzophenazine structure with a formal positive charge localized on the phenazinium nitrogen.
  • Substituents :
    • Position 5: -(4-(diethylamino)-3-sulfophenyl)amino group
    • Position 9: -ethyl((3-sulfophenyl)methyl)amino moiety
    • Position 7: Phenyl group
  • Sulfonic acid groups : Two sulfonate (-SO₃⁻) groups at positions 3 and 4 of distinct aryl rings, neutralized by a sodium counterion.

The compound exhibits zwitterionic characteristics due to the intramolecular neutralization between the phenazinium cation and sulfonate anions, as evidenced by its SMILES notation:

C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+]  

This structural configuration enhances water solubility (≈6 mg/mL) while maintaining planar aromaticity critical for π-π stacking interactions.

Table 1: Key Structural Descriptors

Property Value/Description Source
Molecular formula C₃₄H₃₁N₅O₆S₂Na
Molecular weight 708.81 g/mol
Sulfonation positions 3- and 4-aryl rings
Zwitterionic centers Phenazinium N⁺, two SO₃⁻ groups

Historical Development of Sulfonated Phenazinium Derivatives

The synthesis of sulfonated phenazinium derivatives originated in the early 20th century with the development of acid dyes for textile industries. Key milestones include:

  • 1920s : Introduction of simple sulfonated phenazines like Acid Blue 59 (C.I. 50315), featuring mono-sulfonation for improved fiber affinity.
  • 1950s : Development of disulfonated variants through electrophilic substitution, enabling pH-stable dyes for histological staining.
  • 1980s : Strategic incorporation of dialkylamino groups (e.g., diethylamino) to modulate redox potentials for electrochemical applications.
  • 2000s : Precision functionalization techniques enabling site-specific sulfonation and amino group installation, as exemplified by the target compound's synthesis.

Table 2: Evolutionary Timeline of Sulfonated Phenazinium Derivatives

Era Innovation Impact
1920-1940 Mono-sulfonation Textile dye standardization
1950-1970 Disulfonation Biological staining applications
1980-2000 Amino group functionalization Redox-active material development
2000-present Multi-site sulfonation High-solubility specialty chemicals

Modern synthetic approaches employ regioselective sulfonation using chlorosulfonic acid in dichloroethane at 40-60°C, followed by amination with substituted anilines in ethanol/water mixtures. These methods achieve >75% yields for disulfonated derivatives while maintaining positional control over substituents. The target compound represents a culmination of these techniques, combining dual sulfonation with branched alkylamino groups for enhanced solvatochromic properties.

The structural evolution of these compounds has paralleled analytical advancements, with modern characterization relying on:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation
  • 2D NMR (COSY, HSQC) for substituent position assignment
  • X-ray crystallography for zwitterionic configuration verification

Properties

CAS No.

72829-38-0

Molecular Formula

C41H38N5NaO6S2

Molecular Weight

783.9 g/mol

IUPAC Name

sodium;2-(diethylamino)-5-[[9-[ethyl-[(3-sulfonatophenyl)methyl]amino]-7-phenylbenzo[a]phenazin-7-ium-5-yl]amino]benzenesulfonate

InChI

InChI=1S/C41H39N5O6S2.Na/c1-4-44(5-2)37-22-19-29(24-40(37)54(50,51)52)42-36-26-39-41(34-18-11-10-17-33(34)36)43-35-21-20-31(25-38(35)46(39)30-14-8-7-9-15-30)45(6-3)27-28-13-12-16-32(23-28)53(47,48)49;/h7-26H,4-6,27H2,1-3H3,(H2,47,48,49,50,51,52);/q;+1/p-1

InChI Key

NSHHRCZECSCEJY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC2=CC3=[N+](C4=C(C=CC(=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])N=C3C6=CC=CC=C62)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the phenazinium core, followed by the introduction of the diethylamino and sulfophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the inner salt and monosodium salt forms, which are achieved through specific pH adjustments and purification techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include the controlled addition of reagents, temperature regulation, and efficient separation and purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of leuco forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzo(a)phenazinium derivatives possess significant antimicrobial properties, particularly against resistant strains of Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 18.3 to 146.5 µM against various strains, showing efficacy even against multidrug-resistant (MDR) strains. This suggests their potential as new anti-tuberculosis agents, especially in cases where traditional treatments fail .

Antitumor Activity

Benzo(a)phenazinium compounds have been investigated for their antitumor properties. For instance, phenazine 5,10-dioxides are known to act as selective hypoxic cytotoxins that can be activated under low oxygen conditions typical of tumor microenvironments. These compounds have shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and A549, with IC50 values ranging from 1 to 10 µM . The mechanism involves DNA interaction and damage, highlighting their potential as chemotherapeutic agents.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of benzo(a)phenazinium derivatives. For example, certain compounds have been identified as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes management and neurodegenerative diseases respectively . The structure-activity relationship (SAR) of these compounds is being actively studied to optimize their efficacy.

Case Study 1: Antitubercular Activity

In a comprehensive study on the antimicrobial activity of benzo(a)phenazinium derivatives against Mycobacterium tuberculosis, researchers found that one specific derivative was effective against all tested strains. This compound not only surpassed the efficacy of rifampicin but also showed no cross-resistance with existing anti-TB drugs. The study concluded that these derivatives could be pivotal in developing new therapies for resistant TB cases .

Case Study 2: Antitumor Mechanism

Another investigation focused on the hypoxic-selective bioreduction of benzo(a)phenazinium derivatives in tumor cells. The study demonstrated that these compounds could induce cytotoxic effects selectively in hypoxic conditions, which are prevalent in solid tumors. This selectivity makes them attractive candidates for targeted cancer therapy .

Case Study 3: Enzyme Inhibitors

A recent synthesis project aimed at developing new sulfonamide derivatives based on benzo(a)phenazinium showed promising results as α-glucosidase inhibitors. The synthesized compounds were evaluated for their inhibitory activity and demonstrated significant potential for further development into therapeutic agents for managing blood sugar levels in diabetic patients .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The compound’s ability to generate reactive oxygen species under light exposure makes it effective in photodynamic therapy, where it induces cell death in targeted tissues.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships : Derivatives with dual sulfonate groups (e.g., target compound, CAS 72749-80-5) show enhanced binding to polyamide fibers, while methoxy-containing analogs (e.g., Acid Violet 50) excel in pH-sensitive applications .
  • Environmental Impact: Disodium salts (e.g., Azocarmine B) face regulatory scrutiny due to higher aquatic toxicity compared to monosodium variants .

Biological Activity

Benzo(a)phenazinium, specifically the compound 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt, is a complex organic compound belonging to the phenazine family. This article explores its biological activities, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₃₉N₅O₆S₂Na
  • Molecular Weight : 784.91 g/mol
  • CAS Number : 6378-89-8

The compound features multiple functional groups, including sulfonic acid moieties and diethylamino groups, which enhance its solubility and reactivity compared to simpler phenazines.

Biological Activities

Benzo(a)phenazinium derivatives have demonstrated a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that phenazine compounds exhibit antimicrobial properties. For instance, benzo[a]phenothiazines have shown weak antimicrobial activity in vivo but can stimulate differentiation in certain leukemic cell lines and enhance natural killer cell activity .
  • Anticancer Activity : Recent research has highlighted that benzo(a)phenazinium compounds can target lysosomes in cancer cells. They induce lysosomal membrane permeabilization (LMP), leading to increased intracellular pH and reactive oxygen species (ROS) accumulation. This mechanism has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer) .

The biological activity of benzo(a)phenazinium is attributed to its ability to interact with cellular components:

  • Topoisomerase Inhibition : Some derivatives have been identified as dual inhibitors of topoisomerases I and II. They stabilize the Topo I-DNA cleavage complexes and inhibit ATPase activity of Topo II, leading to apoptosis in cancer cells .
  • Lysosomal Targeting : The compounds accumulate in lysosomes, causing dysfunction that triggers cell death pathways specifically in cancer cells while sparing normal cells .

Case Studies

  • Antiproliferative Effects : In vitro studies showed that certain derivatives had IC50 values ranging from 1–10 μM against various cancer cell lines (HeLa, A549, MCF-7, HL-60). The structure-activity relationship indicated that modifications at the C-5 position significantly enhanced antiproliferative activity .
  • Differentiation Induction : Research on benzo[a]phenothiazines indicated their role in promoting differentiation in human myelogenous leukemic cells, showcasing their potential as therapeutic agents for blood cancers .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
Benzo[a]phenazineFused phenazine ringAntimicrobial, anticancerBasic structure without sulfonic groups
PhenazineSimple phenazine coreAntimicrobialLess complex than benzo(a)phenazinium
Benzo[a]phenazin-5-olHydroxyl group at position 5AntitumorHydroxyl group enhances solubility
Lawsone-based derivativesDerived from lawsoneAntioxidantNatural product with diverse biological roles

Q & A

Basic Question: What are the optimal synthetic routes for preparing this benzo(a)phenazinium derivative, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via nucleophilic substitution in quaternary benzo[a]phenazinium salts. Key steps include:

  • Alkylation of amines : Intermediate synthesis via alkylation of aromatic amines with bromo derivatives in ethanol, yielding moderate to low intermediates (40–60%) .
  • Condensation reactions : Acid-mediated condensation of nitroso-phenol derivatives with alkylated naphthalen-amines, as demonstrated for structurally similar benzo[a]phenoxazinium chlorides .
  • Nitrosation : Nitrosation of phenolic precursors using sodium nitrite in HCl/ethanol-water mixtures .
    Optimization : Reaction yields improve with controlled pH (acidic media for condensation), stoichiometric excess of nucleophiles, and low-temperature nitrosation to minimize side reactions.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s aggregation and purity?

Answer:

  • Absorption spectroscopy : Detects J- and H-aggregates in concentrated solutions (e.g., hypsochromic shifts for H-aggregates, bathochromic shifts for J-aggregates) .
  • Fluorescence polarization anisotropy : Identifies monomeric vs. aggregated states; higher anisotropy indicates reduced rotational mobility in aggregates .
  • Circular dichroism (CD) : Resolves chiral interactions in nucleic acid binding (e.g., induced CD signals upon intercalation) .
  • Mass spectrometry (MS) : Validates molecular weight and purity, particularly for sulfonated derivatives .

Advanced Question: How can researchers design experiments to resolve contradictions in reported binding affinities of phenazinium dyes with nucleic acids?

Answer:
Contradictions often arise from varying ionic strengths, polynucleotide sequences, or dye aggregation. Methodological strategies include:

  • Competition dialysis : Quantifies sequence selectivity (e.g., GC-rich vs. AT-rich DNA) by equilibrating the compound with multiple polynucleotides .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish electrostatic (ionic strength-dependent) vs. hydrophobic interactions .
  • Viscosity assays : Confirms intercalation (increased viscosity) vs. surface binding (no viscosity change) .
  • Control for aggregation : Use absorption/fluorescence spectra at low concentrations (≤10 µM) to avoid aggregation artifacts .

Advanced Question: What experimental approaches can elucidate the role of sulfonate groups in this compound’s binding to proteins or nucleic acids?

Answer:

  • Comparative mutagenesis : Replace sulfonate groups via synthetic modification (e.g., esterification) and compare binding affinities using ITC or fluorescence quenching .
  • Salt-dependent studies : Vary NaCl concentration to assess electrostatic contributions; reduced binding at high ionic strength suggests sulfonate-phosphate backbone interactions .
  • Molecular docking simulations : Model sulfonate interactions with Hb’s heme pocket or DNA grooves, validated by spectroscopic data (e.g., Soret band hypochromicity in Hb) .

Advanced Question: How can researchers optimize this compound’s photostability for applications in fluorescence-based RNA imaging?

Answer:

  • Solvent selection : Use aprotic solvents (e.g., acetonitrile) to minimize aggregation and enhance fluorescence quantum yield .
  • Protective ligands : Introduce sterically bulky substituents (e.g., ethyl or aryl groups) to shield the phenazinium core from photobleaching .
  • Temperature control : Maintain low temperatures during irradiation to reduce thermal degradation .
  • Additives : Include antioxidants (e.g., ascorbic acid) in imaging buffers to scavenge reactive oxygen species .

Advanced Question: What strategies address low yields in the synthesis of sulfonated benzo[a]phenazinium derivatives?

Answer:

  • Stepwise sulfonation : Introduce sulfonate groups early in the synthesis to avoid steric hindrance in later steps .
  • Microwave-assisted synthesis : Enhances reaction rates and yields for sulfonation steps (e.g., 20–30% yield improvement) .
  • Purification : Use ion-exchange chromatography to isolate monosodium salts from di-sulfonated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.